Isotopic Purity of ≥99 atom % D Ensures Reliable M+5 Mass Shift for Quantitative MS
Commercially available Phenyltrichlorosilane-d5 is specified at 99 atom % D isotopic purity . This level of deuteration—formalized as C₆D₅SiCl₃ with a mass shift of M+5 relative to the non-deuterated C₆H₅SiCl₃—meets the FDA and EMA guidance for a SIL-IS: the isotopic purity is sufficient to ensure <1% cross-signal contribution between the analyte and internal standard channels, enabling accurate quantification with a lower limit of quantitation (LLOQ) determined by instrument sensitivity rather than isotopic interference [1]. In contrast, non-deuterated structural analogs (e.g., methyltrichlorosilane, M+0 or differing by other mass increments) introduce retention time and ionization efficiency differences, which degrade accuracy and precision in LC-MS/MS workflows.
| Evidence Dimension | Isotopic purity and mass shift for use as a SIL-IS |
|---|---|
| Target Compound Data | 99 atom % D; mass shift M+5 (Δm/z = +5.03 Da vs. C₆H₅SiCl₃) |
| Comparator Or Baseline | Phenyltrichlorosilane (98-13-5): 0 atom % D, M+0; Methyltrichlorosilane (75-79-6): M+0, different retention time |
| Quantified Difference | ≥99% deuteration efficiency; <1% isotopic cross-talk; identical chromatographic retention to analyte vs. structurally distinct analog |
| Conditions | ESI or APCI LC-MS/MS; isotope dilution quantification per ICH M10 guidelines |
Why This Matters
This isotopic purity guarantees that the internal standard co-elutes with the analyte and produces a distinct MS signal, enabling regulatory-compliant quantitative bioanalysis without systematic error from differential matrix effects.
- [1] ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis (2022). Section 6.1.1 on Internal Standards. View Source
